2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA) is a synthetic compound identified in a screening study of commercially available chemical libraries. [] It has been investigated for its potential use as a therapeutic agent for diseases associated with excessive bone resorption, such as osteoporosis. []
2N1HIA has been shown to inhibit osteoclast differentiation, the process by which bone-resorbing cells are formed. [] This effect is not mediated by interfering with the RANKL signaling pathway, a key pathway in osteoclastogenesis. [] Instead, 2N1HIA significantly reduces the expression of CD47, an early marker of osteoclast fusion, and cathepsin K, a protease essential for bone resorption. [] This suggests that 2N1HIA inhibits osteoclast differentiation by interfering with the fusion of precursor cells and by reducing the activity of enzymes involved in bone breakdown. Additionally, 2N1HIA treatment was shown to decrease the activity of matrix metalloprotease-9 (MMP-9), further contributing to its inhibitory effect on bone resorption. []
2N1HIA has been primarily investigated for its potential use in preventing and/or treating bone diseases associated with excessive bone resorption, such as osteoporosis. [] Its ability to inhibit osteoclast differentiation, particularly by reducing cathepsin K expression and MMP-9 activity, makes it a promising candidate for further research in this area. []
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3